molecular formula C17H17N5O3 B11503565 2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(1H-pyrrol-1-yl)benzyl]propanamide

2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(1H-pyrrol-1-yl)benzyl]propanamide

Cat. No.: B11503565
M. Wt: 339.3 g/mol
InChI Key: LEYXVJCTPMZVPB-UHFFFAOYSA-N
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Description

2-(4-NITRO-1H-PYRAZOL-1-YL)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}PROPANAMIDE is a complex organic compound featuring both pyrazole and pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-NITRO-1H-PYRAZOL-1-YL)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}PROPANAMIDE typically involves multi-step organic reactions. The initial step often includes the nitration of pyrazole to introduce the nitro group. Subsequent steps involve the formation of the amide bond through reactions with appropriate amines and carboxylic acid derivatives under controlled conditions. Common reagents include nitrating agents like nitric acid and amide coupling reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(4-NITRO-1H-PYRAZOL-1-YL)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The pyrazole and pyrrole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the pyrazole or pyrrole rings.

Scientific Research Applications

2-(4-NITRO-1H-PYRAZOL-1-YL)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(4-NITRO-1H-PYRAZOL-1-YL)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}PROPANAMIDE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro and amide groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-NITRO-1H-PYRAZOL-1-YL)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}PROPANAMIDE is unique due to the combination of pyrazole and pyrrole rings, which can confer distinct chemical and biological properties

Properties

Molecular Formula

C17H17N5O3

Molecular Weight

339.3 g/mol

IUPAC Name

2-(4-nitropyrazol-1-yl)-N-[(4-pyrrol-1-ylphenyl)methyl]propanamide

InChI

InChI=1S/C17H17N5O3/c1-13(21-12-16(11-19-21)22(24)25)17(23)18-10-14-4-6-15(7-5-14)20-8-2-3-9-20/h2-9,11-13H,10H2,1H3,(H,18,23)

InChI Key

LEYXVJCTPMZVPB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC1=CC=C(C=C1)N2C=CC=C2)N3C=C(C=N3)[N+](=O)[O-]

Origin of Product

United States

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